(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid
Description
IUPAC Naming and Stereochemical Designation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for amino acid derivatives with specific attention to stereochemical designation. The complete systematic name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid precisely describes the molecular architecture through detailed positional and configurational specifications. The (R)-designation indicates the absolute configuration at the α-carbon center, following Cahn-Ingold-Prelog priority rules where the amino group, carboxylic acid, benzyl side chain, and hydrogen are arranged in descending priority order.
Alternative nomenclature systems recognize this compound through various established naming conventions within the peptide chemistry community. The compound is frequently referenced as fluorenylmethyloxycarbonyl-2-iodo-D-phenylalanine, which directly correlates the protecting group chemistry with the amino acid backbone modification. The D-designation in amino acid nomenclature corresponds to the (R)-absolute configuration, establishing the stereochemical relationship between classical amino acid nomenclature and modern IUPAC systematic naming protocols. Chemical databases consistently catalog this compound under multiple synonymous identifications, including N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-D-phenylalanine and N-α-(9-Fluorenylmethoxycarbonyl)-2-iodo-D-phenylalanine.
The stereochemical designation carries profound implications for the compound's biological activity and synthetic utility. The (R)-configuration at the α-carbon positions the carboxylic acid and amino functionalities in specific spatial orientations that influence peptide backbone conformation and intermolecular interactions. Database entries in PubChem and other chemical repositories maintain detailed stereochemical information, with the compound assigned specific Chemical Abstracts Service registry numbers that distinguish it from other stereoisomeric forms. The precision of nomenclature becomes particularly critical in peptide synthesis applications where stereochemical purity directly impacts final product characteristics and biological activity profiles.
Molecular Formula and Mass: C₂₄H₂₀INO₄ (513.32 g/mol)
The molecular formula C₂₄H₂₀INO₄ accurately represents the atomic composition of this compound, encompassing all constituent elements within the complete molecular structure. This formula reflects the presence of twenty-four carbon atoms distributed across the fluorenyl protecting group, the modified phenylalanine backbone, and the carboxylic acid functionality. The twenty hydrogen atoms account for aromatic and aliphatic protons throughout the molecular framework, while the single iodine atom represents the critical halogen substitution that imparts unique chemical properties to the compound.
The molecular mass of 513.32 grams per mole positions this compound within the medium molecular weight range for protected amino acid derivatives, with the substantial mass contribution arising from the fluorenylmethyloxycarbonyl protecting group and the iodine substituent. Precise molecular weight determinations from multiple analytical sources confirm values ranging from 513.3 to 513.33 grams per mole, with minor variations attributable to different calculation methodologies and rounding conventions. The relatively high molecular weight reflects the compound's complex architecture and the inclusion of heavy atom substituents that enhance both synthetic utility and analytical detection capabilities.
| Molecular Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₀INO₄ | |
| Molecular Weight | 513.32 g/mol | |
| Carbon Atoms | 24 | |
| Hydrogen Atoms | 20 | |
| Nitrogen Atoms | 1 | |
| Oxygen Atoms | 4 | |
| Iodine Atoms | 1 |
Mass spectrometric analysis techniques routinely utilize the distinctive molecular ion peak for compound identification and purity assessment in synthetic applications. The presence of iodine creates characteristic isotope patterns in mass spectra that facilitate unambiguous compound identification and differentiate this derivative from other halogenated analogs. Advanced analytical methodologies including high-resolution mass spectrometry can achieve mass accuracy measurements within parts per million ranges, enabling precise molecular formula confirmation and impurity detection in synthetic preparations.
Structural Isomerism: D-Enantiomer vs. L-Enantiomer
The stereoisomeric relationship between the D-enantiomer and L-enantiomer of fluorenylmethyloxycarbonyl-2-iodo-phenylalanine represents a fundamental aspect of chirality in amino acid chemistry. The (R)-configured compound under discussion corresponds to the D-enantiomer, while its mirror image (S)-configured counterpart represents the L-enantiomer, with both forms existing as non-superimposable spatial arrangements around the central α-carbon atom. Database entries clearly distinguish between these enantiomeric forms through specific Chemical Abstracts Service registry numbers and unique compound identifiers that prevent cross-contamination in chemical procurement and research applications.
Structural analysis reveals that the D-enantiomer and L-enantiomer differ exclusively in the spatial arrangement of substituents around the α-carbon center, while maintaining identical connectivity patterns and functional group compositions. The L-enantiomer, catalogued as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid, exhibits the natural amino acid configuration found predominantly in biological systems. Chemical suppliers and research institutions maintain separate inventory systems for each enantiomeric form due to their distinct properties and applications in asymmetric synthesis and peptide chemistry.
The enantiomeric relationship manifests in opposing optical rotation properties, where the D-enantiomer and L-enantiomer rotate plane-polarized light in equal magnitudes but opposite directions. Specific rotation measurements provide quantitative assessments of enantiomeric purity and stereochemical identity, with the D-form typically exhibiting positive rotation values under standardized measurement conditions. Advanced analytical techniques including chiral high-performance liquid chromatography enable precise enantiomeric excess determinations and purity assessments critical for pharmaceutical and research applications where stereochemical homogeneity directly impacts biological activity and synthetic outcomes.
| Enantiomer | Configuration | CAS Number | Optical Rotation | Database Reference |
|---|---|---|---|---|
| D-Enantiomer | (R) | 478183-65-2 | Positive | |
| L-Enantiomer | (S) | 210282-32-9 | Negative |
Functional Groups: Fmoc Protection, Iodo Substituent, and Carboxylic Acid
The fluorenylmethyloxycarbonyl protecting group represents a cornerstone functionality in modern peptide synthesis, providing selective amino protection under conditions compatible with solid-phase synthesis methodologies. This protecting group demonstrates exceptional stability toward acidic conditions while remaining susceptible to controlled base-mediated deprotection using piperidine or related secondary amines. The fluorenylmethyloxycarbonyl moiety incorporates a fluorene ring system that imparts significant steric bulk and electronic characteristics, influencing both chemical reactivity and physical properties of the protected amino acid derivative.
The ortho-iodo substituent on the phenyl ring introduces unique electronic and steric modifications that distinguish this compound from unsubstituted phenylalanine derivatives. Iodine substitution at the ortho position creates substantial steric hindrance and electronic perturbation through both inductive and mesomeric effects, potentially influencing peptide conformation and intermolecular interactions when incorporated into larger molecular structures. The strategic positioning of the iodine atom enables specific chemical transformations including cross-coupling reactions and nucleophilic substitution processes that can be exploited for further structural elaboration and bioconjugation applications.
The carboxylic acid functionality maintains its characteristic chemical properties while existing within the context of the modified amino acid framework. This carboxyl group participates in standard peptide bond formation reactions through coupling with activated amino components, enabling incorporation of the modified residue into peptide sequences through established synthetic protocols. The pKa characteristics of the carboxylic acid remain influenced by the electron-withdrawing effects of the iodine substituent and the electronic properties of the fluorenylmethyloxycarbonyl protecting group, potentially affecting ionization behavior and coupling reaction kinetics.
| Functional Group | Position | Chemical Properties | Synthetic Role |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Amino terminus | Base-labile protection | Peptide synthesis |
| Iodo substituent | Ortho to side chain | Electron-withdrawing | Cross-coupling substrate |
| Carboxylic acid | α-Carbon | Peptide coupling | Amide bond formation |
The synergistic combination of these functional groups creates a uniquely versatile synthetic intermediate that accommodates multiple chemical transformations while maintaining the fundamental amino acid structure required for peptide incorporation. Advanced synthetic strategies exploit the orthogonal reactivity patterns of these functional groups to achieve selective modifications and controlled peptide assembly processes that would be challenging with simpler amino acid derivatives. The compound's multifunctional nature enables sophisticated synthetic designs where each functional group contributes specific chemical properties essential for complex molecular construction and biological activity optimization.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDZEDXFIXGNK-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718511 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-65-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Fmoc-2-Iodo-D-Phenylalanine are bacteria, specifically Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound has been found to have antimicrobial properties .
Mode of Action
Fmoc-2-Iodo-D-Phenylalanine interacts with its bacterial targets by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and survival. By reducing glutathione levels and triggering oxidative and osmotic stress, it disrupts the normal functioning of the bacteria .
Result of Action
The result of Fmoc-2-Iodo-D-Phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It has been found to inhibit bacterial growth and even eradicate already formed biofilms .
Action Environment
The action of Fmoc-2-Iodo-D-Phenylalanine can be influenced by environmental factors. For instance, the compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This suggests that the compound’s antibacterial activity could be influenced by factors that affect surfactant properties, such as pH and ionic strength.
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a complex organic compound with significant implications in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis, and a propanoic acid backbone that enhances its biological activity. The unique structure allows for diverse modifications, contributing to its potential applications in drug design and therapeutic development.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Fluorenylmethoxycarbonyl group (Fmoc) : A widely used protecting group in the synthesis of peptides.
- Iodophenyl moiety : Imparts unique electronic properties that can enhance biological interactions.
While specific mechanisms of action for this compound are not extensively documented, its role as a building block in peptide synthesis suggests that its biological activity is largely dependent on the final peptide's structure and target interactions. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:
- Antimicrobial properties
- Inhibition of enzyme activities
- Modulation of receptor interactions
Biological Activity Assessment
Biological activity is typically evaluated through bioassays that measure the efficacy of synthesized peptides against various biological targets. The following table summarizes some biological activities associated with similar compounds:
Case Studies
- Inhibition of Enzyme Activity : A study demonstrated that derivatives of fluorene, including those similar to this compound, exhibited inhibition against cyclooxygenase enzymes, which are critical in inflammatory pathways. This suggests potential applications in anti-inflammatory drug development .
- Antimicrobial Activity : Research has indicated that compounds containing the iodophenyl group can display significant antimicrobial properties. For example, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .
- Peptide Synthesis Applications : The Fmoc group allows for efficient synthesis of peptides with high purity and yield. Studies have highlighted the effectiveness of Fmoc-protected amino acids in producing biologically active peptides that modulate physiological responses .
Safety and Toxicity
While specific toxicity data for this compound is limited, general safety guidelines for Fmoc-protected amino acids suggest potential skin and eye irritation upon exposure. It is essential to consult safety data sheets (SDS) during handling .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of peptide-based drugs. Its fluorene moiety contributes to enhanced stability and bioactivity, making it suitable for developing therapeutics targeting specific biological pathways.
Anticancer Activity
Research has indicated that derivatives of this compound can exhibit anticancer properties. For example, studies have shown that fluorene derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of iodine in the structure may enhance the compound's ability to target specific cancer types through radioiodine therapy.
Drug Delivery Systems
The unique structural characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid make it an attractive candidate for drug delivery applications. Its ability to form stable complexes with various therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs.
Formulation Studies
Formulation studies have demonstrated that this compound can be utilized in developing liposomal formulations, which enhance the pharmacokinetic profiles of encapsulated drugs. Its compatibility with lipid bilayers allows for efficient drug encapsulation and release.
Biochemical Research
In biochemical research, this compound is employed as a tool for studying protein interactions and enzyme activities. Its ability to selectively modify amino acids in peptides allows researchers to probe the functional roles of specific residues in proteins.
Enzyme Inhibition Studies
Studies have utilized fluorene derivatives to investigate the inhibition of enzymes such as proteases and kinases. The modification of active site residues with this compound has provided insights into enzyme mechanisms and potential therapeutic targets.
Case Studies
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Iodophenyl Derivatives
Key Differences :
- Electronic Effects : Iodine’s electron-withdrawing nature varies with position, altering electronic density on the phenyl ring.
Halogen-Substituted Analogs
Comparison :
- Atomic Size/Electronegativity : Chlorine (smaller, more electronegative) vs. iodine (larger, polarizable) influences hydrophobic interactions and reactivity.
Functional Group Variants
Key Insights :
- The thiol variant (CAS 135248-89-4) facilitates post-synthetic modifications, while the allyloxycarbonyl derivative (CAS 178924-05-5) allows sequential deprotection in complex syntheses.
Stereochemical Variants
Impact of Chirality :
- The R-configuration in the target compound is critical for compatibility with natural L-amino acids in SPPS. Enantiomers (S-configuration) may disrupt peptide helicity or receptor binding .
Preparation Methods
Protection of the Amino Group with Fmoc
- Starting Material: (R)-2-amino-3-(2-iodophenyl)propanoic acid.
- Reagent: Fmoc N-hydroxysuccinimide ester (Fmoc-OSu).
- Solvent: Commonly aqueous or mixed aqueous-organic solvents such as dioxane/water or tetrahydrofuran (THF).
- Base: Mild bases such as sodium bicarbonate or sodium carbonate to maintain pH and facilitate nucleophilic attack.
- Procedure: The amino acid is dissolved in the solvent with base, then Fmoc-OSu is added slowly under stirring at controlled temperature (0–25 °C) to minimize racemization.
- Reaction Time: Several hours to overnight, depending on scale and conditions.
- Work-up: After completion, the reaction mixture is acidified to precipitate the product, followed by extraction or crystallization to purify the Fmoc-protected amino acid.
This method is well-established and yields the Fmoc-protected iodophenylalanine with high stereochemical integrity and purity.
Purification and Crystallization
- The crude product is often purified by recrystallization from solvents such as ethyl acetate, hexane, or petroleum ether mixtures.
- Drying under vacuum ensures removal of residual solvents.
- The final product typically exhibits purity above 95%, suitable for peptide synthesis applications.
Alternative Synthetic Routes and Catalysts
While direct Fmoc protection is the primary method, related patents and literature describe alternative steps and catalysts for similar Fmoc-protected amino acids, which may be adapted:
- Use of pyridinium p-toluenesulfonate as a catalyst in reactions involving the formation of Fmoc-protected intermediates, particularly when protecting groups or esters are introduced at the carboxyl site.
- Employing tetrahydrofuran (THF) as a solvent in esterification or protection steps to improve solubility and reaction efficiency.
- Mixed anhydride methods for Fmoc amino acid synthesis have been reported, which could be adapted for iodophenyl derivatives to enhance yield and reduce side reactions.
Summary Table of Preparation Parameters
Research Findings and Considerations
- The Fmoc protection method is favored due to its mild reaction conditions and compatibility with peptide synthesis.
- The presence of the 2-iodophenyl moiety is critical for subsequent functionalization or bioactivity but requires careful handling to avoid deiodination or side reactions.
- Purity and stereochemical integrity are crucial; thus, reaction conditions are optimized to minimize racemization.
- The use of catalysts like pyridinium p-toluenesulfonate in related amino acid derivatives suggests potential for improved yields and milder conditions if adapted here.
- Stability studies indicate that Fmoc-protected amino acids, including iodophenyl derivatives, are stable under standard storage and handling conditions, facilitating their use in research and pharmaceutical development.
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling stepwise solid-phase peptide synthesis. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections. This allows controlled elongation of peptide chains .
Q. What safety precautions are critical when handling this compound?
Q. How can the compound’s purity be assessed post-synthesis?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) to confirm molecular weight. 1H/13C NMR (in DMSO-d6 or CDCl3) verifies structural integrity, with expected peaks for the Fmoc group (δ 7.3–7.8 ppm, aromatic protons) and iodophenyl moiety (δ 7.0–7.5 ppm) .
Advanced Research Questions
Q. How can enantiomeric purity be validated for the (R)-configured compound?
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase.
- Circular Dichroism (CD): Compare the CD spectrum with a reference standard.
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Q. What strategies improve coupling efficiency in solid-phase peptide synthesis?
Q. How does the 2-iodophenyl substituent influence peptide interactions?
The iodine atom enhances hydrophobicity and electron density , potentially stabilizing aromatic stacking or halogen bonding in protein-ligand interactions. Compare with analogs (e.g., 2-fluorophenyl or 2-bromophenyl) to assess steric/electronic effects on binding affinity .
Data Contradiction Analysis
Q. Why do reported hazard classifications vary for similar Fmoc-protected compounds?
Discrepancies arise from differences in test protocols (e.g., oral vs. dermal toxicity) and purity levels . For example:
- Acute Toxicity: lists H302 (oral), while classifies H335 (inhalation).
- Mitigation: Always assume worst-case hazards and adhere to institutional safety guidelines .
Methodological Tables
Q. Table 1: Comparison of Coupling Agents for Fmoc-Amino Acids
| Coupling Agent | Efficiency (%)* | Side Reactions | Reference |
|---|---|---|---|
| HATU | 95–98 | Minimal | |
| HBTU | 90–95 | Oxazolone risk | |
| DCC | 85–90 | Urea byproduct |
*Efficiency under optimized conditions.
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Key Information Obtained | Example Parameters |
|---|---|---|
| Chiral HPLC | Enantiomeric excess | Chiralpak IA, 1 mL/min |
| MALDI-TOF MS | Molecular weight | α-cyano matrix |
| 1H NMR | Proton environment | 500 MHz, DMSO-d6 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
